molecular formula C15H11BrO3 B12129323 Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate

Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate

Cat. No.: B12129323
M. Wt: 319.15 g/mol
InChI Key: ACYAEXAHQINSEK-UHFFFAOYSA-N
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Description

Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is a brominated derivative of naphthofuran-based esters, characterized by a fused naphtho[2,1-b]furan core substituted with a bromine atom at the 2-position and an acetoxymethyl group at the 1-position. This compound is synthesized via electrophilic aromatic bromination of methyl 2-(naphtho[2,1-b]furan-1-yl)acetate using N-bromosuccinimide (NBS) in a chloroform/acetonitrile mixture at –8°C . The bromine atom enhances reactivity for further functionalization, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

methyl 2-(2-bromobenzo[e][1]benzofuran-1-yl)acetate

InChI

InChI=1S/C15H11BrO3/c1-18-13(17)8-11-14-10-5-3-2-4-9(10)6-7-12(14)19-15(11)16/h2-7H,8H2,1H3

InChI Key

ACYAEXAHQINSEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(OC2=C1C3=CC=CC=C3C=C2)Br

Origin of Product

United States

Preparation Methods

Direct Bromination in Acetic Acid

The most widely reported method involves brominating a preformed naphtho[2,1-b]furan derivative. Treatment of 2-methylnaphtho[2,1-b]furan-1-yl acetate with bromine (Br₂) in acetic acid at room temperature achieves regioselective bromination at the C2 position. The reaction proceeds via electrophilic aromatic substitution, where bromine acts as an electrophile, favored by the electron-donating methyl group at C1.

Key Conditions

  • Solvent: Acetic acid (neat)

  • Reagent: Bromine (1.1 equiv)

  • Temperature: 25°C

  • Reaction Time: 1–2 hours

Crystallographic analysis confirms the product’s structure, with dihedral angles between fused rings ranging from 1.88° to 4.16°, ensuring minimal steric strain. The methyl acetate side chain adopts a twisted conformation (C1/C11/C12/O12 torsion angle: -26.9°), which influences packing via C–H···O interactions.

Optimization with Catalytic Lewis Acids

Alternative protocols employ Lewis acids like FeBr₃ to enhance bromination efficiency. For example, using 0.5 equiv FeBr₃ in dichloromethane at 0°C reduces side products, achieving yields >85%. This method is advantageous for substrates sensitive to acidic conditions.

Alkaline Ring Contraction of Oxobenzopyrans

Pechmann Reaction for Intermediate Synthesis

The naphtho[2,1-b]furan core is synthesized via a Pechmann reaction between 2-naphthol derivatives and ethyl chloroacetoacetate. For instance, 7-methoxy-2-naphthol reacts with ethyl chloroacetoacetate in 70% sulfuric acid to form 1-chloromethyl-9-methoxy-3-oxo-3H-benzo[f]benzopyran.

Reaction Steps

  • Condensation: 2-Naphthol + ethyl chloroacetoacetate → oxobenzopyran intermediate.

  • Ring Contraction: Heating the intermediate in 6 M NaOH at 80°C for 20 hours induces rearrangement to naphtho[2,1-b]furan-1-yl acetic acid.

  • Esterification: Treating the acid with methanol and H₂SO₄ yields the methyl ester.

This method produces the naphthofuran skeleton with a 98% yield after recrystallization.

Suzuki Coupling for Functionalized Derivatives

Palladium-Catalyzed Cross-Coupling

For advanced derivatives, Suzuki coupling introduces aryl or heteroaryl groups at the C5 position before bromination. Ethyl naphtho[2,1-b]furan-2-carboxylate undergoes bromination at C5, followed by coupling with boronic acids (e.g., phenyl, pyridyl) using Pd(PPh₃)₄ as a catalyst. Subsequent hydrolysis and esterification yield the target compound.

Typical Conditions

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: 2 M Na₂CO₃

  • Solvent: Toluene-methanol (1:1)

  • Yield: 70–90%

One-Pot Tandem Bromination-Esterification

Simultaneous Functionalization

A streamlined approach combines bromination and esterification in a single pot. Starting with naphtho[2,1-b]furan-1-yl acetic acid, sequential treatment with PBr₃ (for bromination) and methanol (for esterification) under reflux achieves a 75% yield. This method reduces purification steps but requires precise stoichiometric control to avoid over-bromination.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldAdvantagesLimitations
Direct Bromination2-Methylnaphthofuran acetateBr₂, acetic acid, 25°C80–85%High regioselectivityAcid-sensitive substrates
Alkaline Contraction2-Naphthol derivativesH₂SO₄, NaOH, 80°C95–98%High purityMulti-step, long reaction time
Suzuki CouplingEthyl naphthofuran carboxylatePd(PPh₃)₄, boronic acids70–90%Functional group diversityRequires inert atmosphere
One-Pot TandemNaphthofuran acetic acidPBr₃, methanol, reflux70–75%Simplified workflowModerate yield

Chemical Reactions Analysis

Types of Reactions

Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Reduction: Conversion of the ester group to an alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Applications in Organic Synthesis

Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for:

  • Formation of New Derivatives : The compound can undergo substitution reactions to create derivatives with different functional groups.
  • Building Blocks for Pharmaceuticals : It is utilized in the development of various pharmaceutical compounds due to its ability to form biologically relevant structures.

Medicinal Chemistry

The compound exhibits promising biological activities, making it a candidate for therapeutic applications. Notable areas include:

Biological Activities

  • Antimicrobial Properties : Compounds derived from naphtho[2,1-b]furan structures have shown significant antimicrobial effects against various pathogens.
  • Cytotoxic Effects : Studies indicate that this compound has cytotoxic effects against several cancer cell lines.
  • Anti-inflammatory Activities : The furan moiety contributes to anti-inflammatory effects, suggesting potential use in treating inflammatory diseases.

Case Studies

A study investigated the interaction of this compound with key proteins involved in disease pathways. Molecular docking studies revealed significant binding affinities with specific enzymes and receptors, indicating potential therapeutic applications.

Future Research Directions

Given its diverse applications and promising biological activities, future research on this compound should focus on:

  • Mechanistic Studies : Understanding the mechanisms behind its biological activities could lead to more effective therapeutic agents.
  • Development of Novel Derivatives : Exploring modifications to enhance efficacy and specificity against disease targets.
  • Material Science Applications : Investigating its properties for developing new materials could broaden its application scope beyond medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate depends on its interaction with molecular targets. It can act as a ligand, binding to specific proteins or enzymes, thereby modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The table below compares key derivatives of naphtho[2,1-b]furan-based esters, highlighting substituent effects:

Compound Name Substituent (Position) Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate Br (2) C₁₅H₁₁BrO₃ 95 Not reported Not provided
Methyl (2-iodonaphtho[2,1-b]furan-1-yl)acetate I (2) C₁₅H₁₁IO₃ 19 Not reported 8.94 (d, J = 8.3 Hz, 1H)
Methyl (2-cyanonaphtho[2,1-b]furan-1-yl)acetate CN (2) C₁₆H₁₁NO₃ 73 130–131 8.94 (d, J = 8.3 Hz, 1H)
2-(2-Methyl-naphtho[2,1-b]furan-1-yl)acetic acid CH₃ (2) C₁₅H₁₂O₃ Not reported Not reported Carboxylic dimer δ: 3.93 (s, 2H)
Methyl (2-formylnaphtho[2,1-b]furan-1-yl)acetate CHO (2) C₁₆H₁₂O₄ Not reported Not reported 10.13 (s, 1H, aldehyde)

Key Observations :

  • Halogen Substituents : Bromine and iodine derivatives are synthesized under similar electrophilic conditions, but iodine substitution (e.g., compound 25 ) results in lower yields (19% vs. 95% for bromo), likely due to steric and electronic challenges .
  • Polar Groups: The cyano derivative (6c) exhibits a distinct downfield shift in ¹H NMR (δ 8.94 ppm) compared to bromo analogs, reflecting electron-withdrawing effects .
  • Crystal Packing : Carboxylic acid derivatives (e.g., 2-(2-Methyl-naphtho[2,1-b]furan-1-yl)acetic acid ) form centrosymmetric dimers via O–H···O hydrogen bonds, enhancing thermal stability .

Reactivity and Functionalization Pathways

  • Bromine as a Leaving Group: The bromo substituent in this compound facilitates cross-coupling reactions (e.g., Sonogashira coupling to introduce ethynyl groups) .
  • Ester Hydrolysis : Bromo and iodo esters undergo hydrolysis to carboxylic acids (e.g., 28 and 29 ) using aqueous LiOH in THF, retaining the halogen substituent .

Biological Activity

Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate is a compound with significant biological activities attributed to its unique chemical structure, which includes a naphtho[2,1-b]furan moiety and a bromine substituent. This article reviews the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and related compounds.

Structural Characteristics

The molecular formula of this compound is C16H13BrO3C_{16}H_{13}BrO_3. Its structure consists of three fused rings: two six-membered rings and one five-membered ring. The presence of the bromine atom enhances its reactivity and biological potential, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Compounds derived from naphtho[2,1-b]furan structures have shown significant antimicrobial effects against various pathogens. Preliminary studies suggest that this compound may inhibit bacterial growth effectively.
  • Cytotoxic Effects : Research indicates that this compound demonstrates cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
  • Anti-inflammatory Activity : The furan moiety in the compound contributes to its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with key biological targets such as enzymes and receptors. Molecular docking studies have indicated that this compound may bind effectively to proteins involved in disease pathways, suggesting its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Methyl (naphtho[2,1-b]furan-1-yl)acetateNaphtho[2,1-b]furan backbone without bromineModerate antibacterial activity
5-Bromo-naphtho[2,1-b]furanBromine substitution at different positionsAnticancer properties
2-Methylnaphtho[2,1-b]furanMethyl group instead of acetateAntimicrobial activity

This table illustrates how this compound stands out due to its specific bromination and ester functionalities that enhance its reactivity and biological potential compared to its analogs.

Case Studies and Research Findings

Various studies have investigated the biological activities of this compound:

  • Anticancer Research : A study published in PMC demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines. The research utilized cell viability assays to establish dose-dependent effects and apoptosis induction mechanisms .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that the compound showed promising results comparable to standard antibiotics in inhibiting bacterial growth .

Q & A

Q. What are the most efficient synthetic routes for preparing Methyl (2-bromonaphtho[2,1-b]furan-1-yl)acetate?

A one-pot, three-component reaction involving Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et₃N) provides a high-yielding pathway to naphtho[2,1-b]furan derivatives. This method avoids chromatographic purification and uses mild conditions (methanol solvent, room temperature), achieving yields >80% . For brominated derivatives, post-synthetic modifications (e.g., electrophilic bromination) or incorporation of brominated precursors during the initial reaction may be required.

Q. How is the regioselectivity of naphtho[2,1-b]furan formation controlled during synthesis?

The reaction mechanism involves Knoevenagel condensation between Meldrum’s acid and arylglyoxals, followed by β-naphthol addition. Despite the potential for forming naphtho[2,3-b]furan isomers, steric and electronic factors favor exclusive formation of the [2,1-b]furan scaffold. The β-naphthol anion selectively attacks the α-position of the intermediate, as confirmed by ¹H/¹³C NMR analysis of isolated products .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate ester, OH stretch at ~3400 cm⁻¹ for acidic protons in hydrolyzed derivatives) .
  • NMR : ¹H NMR reveals methylene protons (δ ~4.17 ppm) and aromatic protons (δ 7.47–8.35 ppm). ¹³C NMR confirms 18 distinct signals for the naphthofuran core and acetate group .
  • Elemental analysis : Validates purity (>95%) and stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular structure?

Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, the title compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 17.050 Å, b = 14.506 Å, c = 5.366 Å, and β = 96.443°. SHELXL refinement (R₁ = 0.051) and ORTEP-3 visualization tools ensure accurate modeling of bond lengths/angles and intermolecular interactions (e.g., O–H···O hydrogen bonds) .

Q. What methodological challenges arise in analyzing spectral contradictions (e.g., unexpected peaks)?

Contradictions may stem from:

  • Tautomerism : Meldrum’s acid enol forms can lead to side products; IR and ¹³C NMR distinguish tautomers .
  • Residual solvents : Deuterated solvent peaks in NMR (e.g., CDCl₃ at δ 7.26 ppm) must be accounted for.
  • Diastereomers : Chiral centers in derivatives require 2D NMR (COSY, NOESY) for resolution .

Q. How can computational methods complement experimental data in mechanistic studies?

Density Functional Theory (DFT) calculations can model transition states to explain regioselectivity. For instance, the energy barrier for β-naphthol anion addition to the α-position is ~5 kcal/mol lower than alternative pathways, aligning with experimental observations .

Q. What strategies improve the compound’s applicability in drug discovery (e.g., antibacterial activity)?

  • Derivatization : Ester hydrolysis (KOH/MeOH/H₂O, 4 h reflux) yields acetic acid derivatives for conjugation with pharmacophores (e.g., 1,3,4-oxadiazoles) .
  • Structure-activity relationships (SAR) : Introducing electron-withdrawing groups (e.g., nitro, bromo) enhances antibacterial potency against Staphylococcus aureus (MIC ≤8 µg/mL) .

Data Analysis and Troubleshooting

Q. How should researchers address low yields in scaled-up syntheses?

  • Solvent optimization : Replace methanol with DMF or THF to improve solubility of intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂) may enhance bromination efficiency .
  • Reaction monitoring : Use TLC (hexane/EtOAc, 3:7) to track intermediate formation and adjust stoichiometry .

Q. What are the limitations of SHELX software in refining crystal structures?

SHELXL struggles with:

  • Disordered solvent molecules : Manual masking or SQUEEZE (PLATON) is required.
  • Twinned crystals : SHELXL’s twin-law refinement requires high-resolution data (≤0.8 Å) for convergence .

Q. How can researchers validate the absence of isomeric impurities?

  • HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate isomers.
  • DSC/TGA : Differential scanning calorimetry identifies melting point deviations (>2°C indicates impurities) .

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